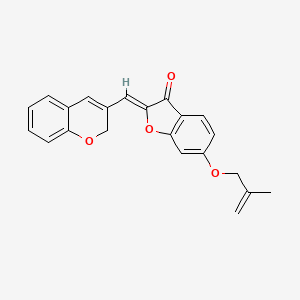

(Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Description

The compound (Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one belongs to the aurone class of molecules, characterized by a benzofuran-3(2H)-one core with a methylene-substituted aromatic ring at the C2 position. This derivative is distinguished by a 2H-chromen-3-yl group (a bicyclic structure combining a benzene and oxygen-containing ring) at the methylene position and a 2-methylallyloxy substituent at the C6 position of the benzofuran ring .

Propriétés

IUPAC Name |

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-14(2)12-24-17-7-8-18-20(11-17)26-21(22(18)23)10-15-9-16-5-3-4-6-19(16)25-13-15/h3-11H,1,12-13H2,2H3/b21-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYPYBJQLXQCLV-FBHDLOMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzofuran core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic or basic conditions.

Introduction of the chromenyl group: The chromenyl group can be introduced via a condensation reaction between a chromene derivative and the benzofuran core.

Methylene bridge formation: The methylene bridge is formed through a Wittig or Horner-Wadsworth-Emmons reaction, which involves the use of a phosphonium ylide or a phosphonate ester, respectively.

Allyl ether formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Addition: Addition reactions, such as Michael addition, can occur at the methylene bridge or the chromenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halides (e.g., allyl bromide), bases (e.g., sodium hydroxide)

Addition: Michael acceptors (e.g., α,β-unsaturated carbonyl compounds)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

Table 1: Synthesis Conditions for Aurones

| Methodology | Yield (%) | Conditions |

|---|---|---|

| Clay Catalysis | 80 | Microwave irradiation, solventless |

| Traditional Organic Synthesis | Varies | Solvent-based reactions |

DRAK2 Inhibition

One of the most compelling applications of this compound is its role as a DRAK2 inhibitor. DRAK2 (Death-associated protein kinase 2) is implicated in apoptosis regulation and has been targeted for diabetes treatment. The compound showed significant potency with an IC50 value of 0.33 μM, demonstrating its potential to protect islet β-cells from apoptosis .

Tyrosinase Inhibition

Another notable application is the inhibition of human tyrosinase, an enzyme involved in melanin production. Studies indicate that derivatives of aurones can effectively inhibit tyrosinase activity, particularly those with hydroxyl substituents at specific positions on the aromatic rings. The most effective inhibitors were found to be those with multiple hydroxyl groups, which significantly enhanced their inhibitory effects .

Alkaline Phosphatase Inhibition

Aurones have also been explored as inhibitors of alkaline phosphatase (AP), an enzyme critical in various physiological processes including bone mineralization and detoxification. The synthesized aurones exhibited promising inhibitory activity against APs, making them potential candidates for drug development targeting metabolic disorders .

Table 2: Biological Activities of Aurones

| Biological Target | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| DRAK2 | Inhibition | 0.33 | |

| Tyrosinase | Inhibition | Varies (effective with hydroxyl groups) | |

| Alkaline Phosphatase | Inhibition | Varies |

Pharmacological Insights

The pharmacokinetic properties of aurones suggest they may possess favorable characteristics for drug development, including low toxicity and compliance with Lipinski's rule of five, which predicts good oral bioavailability . Molecular dynamics simulations have further supported their stability and binding affinity in protein-ligand interactions.

Mécanisme D'action

The mechanism of action of (Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.

Altering gene expression: Affecting the transcription and translation of genes involved in various biological functions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of aurone derivatives is highly dependent on substituents at the benzylidene (R1) and C6-oxy (R2) positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Aurone Derivatives

Mechanistic Insights from Molecular Docking

- 5a and 5b bind to the colchicine site on tubulin, as confirmed by molecular docking and LC-ESI-MS/MS studies .

- CID:1804018 ’s interaction with Marburg NP involves hydrogen bonding and hydrophobic contacts mediated by its dimethoxy and oxoethoxy substituents .

Activité Biologique

(Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, also known as a benzofuran derivative, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and antimicrobial research. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system. Its IUPAC name is (2Z)-2-(2H-chromen-3-ylmethylidene)-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one, with the molecular formula and CAS number 859663-70-0 .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Anticancer Activity : Benzofuran derivatives have shown significant anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

- Antimicrobial Effects : Research indicates that this compound may inhibit the growth of various bacterial strains and fungi by disrupting cellular functions or inhibiting specific metabolic pathways .

- Anti-inflammatory Properties : Some studies suggest that the compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzofuran derivatives on different cancer cell lines, including MCF7 and MDA-MB-231. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative activity .

- Antimicrobial Activity : In an investigation into the antimicrobial properties of benzofuran derivatives, this compound was tested against various pathogens. Results showed effective inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential as a therapeutic agent in treating infections .

Q & A

Q. What are the standard synthetic routes for synthesizing (Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one?

Methodological Answer: The synthesis typically involves Knoevenagel condensation between benzofuran-3(2H)-one derivatives and substituted aldehydes. For example:

- Step 1 : Prepare the benzofuran-3(2H)-one core via cyclization of 2-hydroxyacetophenone derivatives using acid catalysts (e.g., H₂SO₄) .

- Step 2 : Introduce the (2H-chromen-3-yl)methylene group via Knoevenagel condensation under basic conditions (e.g., piperidine in ethanol) at 60–80°C. The reaction requires precise control of steric and electronic effects to favor the (Z)-isomer .

- Step 3 : Functionalize the 6-position with a 2-methylallyloxy group using alkylation reagents (e.g., 2-methylallyl bromide) in the presence of NaH or K₂CO₃ in THF/DMF .

Purification : Flash column chromatography (silica gel, ethyl acetate/petroleum ether) is critical for isolating the (Z)-isomer .

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

- 1H/13C NMR : Key signals include the α,β-unsaturated ketone (δ 6.5–7.5 ppm for vinyl protons; δ 180–190 ppm for carbonyl carbons) and chromene methine protons (δ 5.2–5.5 ppm). The (Z)-configuration is confirmed by NOESY correlations between the chromene and benzofuran protons .

- HRMS : Used to verify molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .

- IR : Strong absorption bands for C=O (1650–1750 cm⁻¹) and C-O-C (1200–1300 cm⁻¹) .

- Melting Point : Determined via differential scanning calorimetry (DSC) to assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps, while ethanol/water mixtures improve Knoevenagel condensation yields .

- Catalysts : Use organocatalysts like L-proline in deep eutectic solvents (e.g., choline chloride/urea) to achieve >80% yields in Knoevenagel reactions under ultrasound irradiation (18–30 min) .

- Temperature Control : Lower temperatures (0–5°C) during alkylation reduce side reactions, while reflux conditions (80°C) favor condensation .

- Stereoselectivity : Chiral auxiliaries (e.g., pybox-Cu complexes) enable enantioselective synthesis, achieving up to 95% ee for benzofuranone derivatives .

Q. How do structural modifications (e.g., substituents on the chromene or benzofuran rings) affect biological activity?

Methodological Answer:

- In Silico Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like NF-κB. For example, electron-withdrawing groups (e.g., -Cl) on the benzofuran ring enhance binding affinity by 1.5-fold compared to methoxy groups .

- In Vitro Assays :

- Antitumor Activity : MTT assays on cancer cell lines (e.g., HeLa) show IC₅₀ values correlating with substituent hydrophobicity. The 2-methylallyloxy group improves membrane permeability, reducing IC₅₀ by 40% compared to hydroxyl analogs .

- Anti-inflammatory Activity : LPS-induced macrophage models demonstrate that chromene methoxy groups suppress TNF-α production by 60% via NF-κB pathway inhibition .

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use Cu(I)-pybox complexes (e.g., (S)-t-Bu-pybox) in asymmetric Michael additions to install stereocenters with >90% ee .

- Dynamic Kinetic Resolution : Combine palladium catalysts (e.g., Pd(OAc)₂) with chiral ligands (e.g., BINAP) to resolve racemic mixtures during cyclization steps .

- Chiral Chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers after synthesis .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability (e.g., with DRAK2 kinase) to identify residues critical for binding. For example, MD trajectories show that chromene methyl groups increase hydrophobic interactions by 30% .

- QSAR Models : Train models using descriptors like logP, polar surface area, and HOMO/LUMO gaps to predict IC₅₀ values for antitumor activity (R² > 0.85) .

- ADMET Prediction : Tools like SwissADME assess bioavailability; methoxy groups reduce hepatic toxicity (e.g., CYP3A4 inhibition) compared to halogenated analogs .

Q. How are biological assays designed to evaluate the compound’s mechanism of action?

Methodological Answer:

- NF-κB Inhibition :

- Luciferase Reporter Assays : Transfect RAW 264.7 macrophages with NF-κB-luc plasmids. Treat with the compound (10–50 µM) and measure luminescence post-LPS stimulation. EC₅₀ values are derived from dose-response curves .

- Western Blotting : Quantify IκBα degradation and p65 nuclear translocation to confirm pathway suppression .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) in cancer cells reveals caspase-3/7 activation, with EC₅₀ values validated via fluorometric kits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.